1-(3-fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O2/c15-10-4-1-5-11(7-10)19-13(9-3-2-6-16-8-9)12(14(20)21)17-18-19/h1-8H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZYAGABUPYNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the triazole intermediate.
Attachment of the Pyridine Ring: This can be done through a nucleophilic substitution reaction where the triazole intermediate reacts with a pyridine derivative.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-(3-fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid has shown promise in medicinal chemistry for its potential as an antimicrobial agent. Research indicates that derivatives of triazoles exhibit significant activity against a range of pathogens, including bacteria and fungi.
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial properties of various triazole derivatives, this compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans at low concentrations. The minimum inhibitory concentration (MIC) values were comparable to established antifungal agents, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
Agrochemicals
The compound's biological activity extends to agrochemical applications as well. Its efficacy in controlling fungal pathogens makes it a candidate for developing new fungicides.
Case Study: Fungal Pathogen Control
Research conducted on the efficacy of triazole compounds in agricultural settings revealed that formulations containing this compound effectively reduced the incidence of Fusarium species in crops. Field trials indicated a significant decrease in disease severity compared to untreated controls .
Materials Science
Beyond biological applications, this compound has potential uses in materials science due to its ability to form coordination complexes with metals.
Case Study: Coordination Chemistry
Studies have shown that this compound can act as a ligand in coordination chemistry. When complexed with transition metals such as copper and zinc, these complexes exhibited enhanced thermal stability and interesting electronic properties that could be harnessed for developing novel materials .
Data Tables
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with amino acid residues in proteins, while the fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(3-fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid include:
1-(3-Chlorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Biological Activity
1-(3-Fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1329414-43-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C14H9FN4O2
- Molecular Weight: 270.25 g/mol
- Structure: The compound features a triazole ring substituted with a pyridine and a fluorophenyl group, which are known to enhance biological activity through various mechanisms.
Research indicates that compounds containing a triazole moiety exhibit various biological activities, including:
- Antimicrobial Activity: Triazoles are known for their antifungal properties. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.
- Neuroprotective Effects: Studies have shown that derivatives of triazole can exhibit neuroprotective properties by modulating neuroinflammatory pathways and reducing oxidative stress. Notably, this compound has demonstrated significant inhibition of nitric oxide production in neuroinflammatory models .
In Vitro Studies
In vitro studies have evaluated the compound's effects on various cell lines:
- Neuroblastoma Cell Lines: The compound exhibited neuroprotective effects in SH-SY5Y cells subjected to amyloid-beta-induced toxicity. It showed an IC50 value of approximately 2.91 μM for anti-neuroinflammatory activity .
- Cholinesterase Inhibition: The compound has been assessed for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Preliminary results suggest moderate inhibition, with further structure-activity relationship (SAR) studies needed to optimize efficacy .
Neuroprotective Activity
A study involving scopolamine-induced memory impairment in mice demonstrated that administration of the compound significantly improved learning and memory functions. This suggests potential therapeutic applications in treating cognitive deficits associated with Alzheimer's disease .
Antimicrobial Screening
In antimicrobial assays, derivatives of triazoles have shown promising activity against various fungal strains. While specific data for this compound is limited, its structural similarity to known triazole antifungals suggests it may possess similar properties .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | IC50 Value (μM) | Notes |
|---|---|---|---|
| This compound | Neuroprotection | 2.91 | Effective against NO production |
| Compound A (similar triazole) | AChE Inhibition | 0.13 | Highly selective for BuChE |
| Compound B (triazole derivative) | Antifungal | N/A | Effective against Candida spp. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid, and how can purity be validated?
- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using precursors like 3-fluorophenyl azide and pyridinyl alkyne. Post-synthesis, purification via column chromatography (e.g., silica gel, DCM/MeOH gradient) is recommended. Purity validation should employ HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity and rule out regioisomeric byproducts. Thermal stability can be assessed via differential scanning calorimetry (DSC) .
Q. How can X-ray crystallography resolve the crystal structure of this compound, and what software is suitable for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) at 100–173 K is ideal for structural determination. Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks. Key parameters include a data-to-parameter ratio >10 and R-factor <0.05. For challenging cases (e.g., twinning), SHELXD and SHELXE pipelines are recommended for phase resolution .
Advanced Research Questions
Q. How does the electron-withdrawing triazole ring influence the compound’s acidity and biological activity?
- Analysis : The triazole ring increases the carboxylic acid’s acidity (pKa ~2–3), promoting zwitterionic forms in physiological conditions. This reduces cell permeability due to non-selective binding and ionization, as observed in similar 1-aryltriazole-4-carboxylic acids . Activity can be partially restored via esterification or amidation, as seen in derivatives like ethyl 1-phenyl-5-(pyridin-3-yl)-1H-triazole-4-carboxylate (70.94% growth inhibition in NCI-H522 cells) .
Q. What structural modifications enhance bioavailability while retaining target affinity (e.g., c-Met kinase inhibition)?
- Design Strategies :
- Ester/amide prodrugs : Mask the carboxylic acid to improve membrane permeability.
- Fluorophenyl optimization : The 3-fluorophenyl group enhances π-stacking with hydrophobic kinase pockets. Compare with 1-(4-chlorophenyl)-5-CF3 analogs, where the CF3 group increases binding entropy via hydrophobic interactions .
- Pyridinyl substitution : The pyridin-3-yl moiety may engage in hydrogen bonding with catalytic lysine residues (e.g., c-Met ATP-binding site) .
Q. How can computational modeling predict binding modes with biological targets like c-Met?
- Methodology : Perform molecular docking (AutoDock Vina, Glide) using the crystal structure of c-Met (PDB: 3LQ8). Focus on the triazole-carboxylic acid’s zwitterionic form and its interaction with Arg1088 and Asp1222. Molecular dynamics (MD) simulations (AMBER/NAMD) over 100 ns can assess binding stability. Validate predictions via mutagenesis (e.g., R1088A) and SPR binding assays .
Q. What experimental controls are critical for in vitro antiproliferative assays to avoid false positives?
- Best Practices :
- Solvent controls : Use DMSO concentrations ≤0.1% to rule out cytotoxicity.
- Time-resolved assays : Monitor cell viability at 24, 48, and 72 hours (e.g., MTT assay) to distinguish cytostatic vs. cytotoxic effects.
- Selectivity panels : Test against non-cancerous cell lines (e.g., HEK293) and compare IC50 values. For example, 1-(4-chlorophenyl)-5-CF3-triazole-4-carboxylic acid showed selectivity for NCI-H522 lung cancer cells (GP = 68.09%) over normal fibroblasts .
Data Contradictions and Resolution
Q. Why do some 1-aryltriazole-4-carboxylic acids exhibit variable activity across cell lines despite similar structures?
- Resolution : Variability arises from differences in cellular uptake (e.g., efflux pumps in MCF-7) and target expression levels. For instance, c-Met overexpression in NCI-H522 correlates with higher sensitivity to triazole derivatives. Use proteomics (Western blot) to quantify target expression and siRNA knockdown to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
